3-amino-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C14H10FN3OS and its molecular weight is 287.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.05286129 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Activities
3-Amino-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide derivatives have been recognized for their antiproliferative properties against various cancer cell lines. For instance, the synthesis and evaluation of 2-chlorophenyl carboxamide thienopyridines revealed that modifications at specific sites on the molecule could lead to compounds with greater activity against cancer cells, particularly by inhibiting the phospholipase C enzyme (van Rensburg et al., 2017). Additionally, novel thieno[2,3-b]pyridines have been synthesized and demonstrated potent anti-proliferative activity by targeting lipophilic regions in the active site of PI-PLC, showing significant potential against triple-negative breast cancer cell lines (Haverkate et al., 2021).
Synthesis for Biological Activities
Research has also focused on the synthesis of novel compounds containing the thieno[2,3-b]pyridine motif for varied biological activities. One study highlighted the synthesis of polycyclic compounds containing the thieno[2,3-b]pyridine fragment, demonstrating pronounced UV fluorescence, indicating potential applications in imaging or as fluorescent markers (Dotsenko et al., 2021). Another approach involved synthesizing thieno[2,3-b]pyridine derivatives with antimicrobial activities, showcasing the versatility of this scaffold in developing new therapeutic agents (Gad-Elkareem et al., 2011).
Heterocyclic Chemistry Advancements
The compound has also served as a basis for advancements in heterocyclic chemistry, with studies exploring new synthetic routes to generate diverse thieno[2,3-b]pyridine derivatives. Research has shown that incorporating different substituents can lead to novel properties and applications, such as enhanced fluorescent characteristics for potential use in material science or bioimaging (Sung et al., 2018).
Properties
IUPAC Name |
3-amino-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-8-3-5-9(6-4-8)18-13(19)12-11(16)10-2-1-7-17-14(10)20-12/h1-7H,16H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJKHGPMKQVCRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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